Cas no 2111605-72-0 (1-(3-methylpyrazin-2-yl)methyl-1H-1,2,4-triazol-3-amine)

1-(3-Methylpyrazin-2-yl)methyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a pyrazine and triazole core structure. Its molecular design combines a 3-methylpyrazine moiety with a 1,2,4-triazol-3-amine group, offering potential utility in pharmaceutical and agrochemical applications. The compound's distinct structural features, including nitrogen-rich aromatic systems, may confer favorable binding properties in biological targets, such as enzymes or receptors. Its synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships. The presence of both pyrazine and triazole rings suggests potential stability and bioavailability, making it a candidate for drug discovery or crop protection research. Handling should adhere to standard laboratory safety protocols for organic compounds.
1-(3-methylpyrazin-2-yl)methyl-1H-1,2,4-triazol-3-amine structure
2111605-72-0 structure
Product name:1-(3-methylpyrazin-2-yl)methyl-1H-1,2,4-triazol-3-amine
CAS No:2111605-72-0
MF:C8H10N6
MW:190.205199718475
CID:5807093
PubChem ID:165480137

1-(3-methylpyrazin-2-yl)methyl-1H-1,2,4-triazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-methylpyrazin-2-yl)methyl-1H-1,2,4-triazol-3-amine
    • 1-[(3-methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
    • 2111605-72-0
    • EN300-1111018
    • Inchi: 1S/C8H10N6/c1-6-7(11-3-2-10-6)4-14-5-12-8(9)13-14/h2-3,5H,4H2,1H3,(H2,9,13)
    • InChI Key: POFVWRQLCIBBRM-UHFFFAOYSA-N
    • SMILES: N1(C=NC(N)=N1)CC1C(C)=NC=CN=1

Computed Properties

  • Exact Mass: 190.09669434g/mol
  • Monoisotopic Mass: 190.09669434g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 82.5Ų
  • XLogP3: -0.5

1-(3-methylpyrazin-2-yl)methyl-1H-1,2,4-triazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1111018-0.1g
1-[(3-methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
2111605-72-0 95%
0.1g
$930.0 2023-10-27
Enamine
EN300-1111018-2.5g
1-[(3-methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
2111605-72-0 95%
2.5g
$2071.0 2023-10-27
Enamine
EN300-1111018-5.0g
1-[(3-methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
2111605-72-0
5g
$4102.0 2023-06-10
Enamine
EN300-1111018-0.05g
1-[(3-methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
2111605-72-0 95%
0.05g
$888.0 2023-10-27
Enamine
EN300-1111018-0.25g
1-[(3-methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
2111605-72-0 95%
0.25g
$972.0 2023-10-27
Enamine
EN300-1111018-10g
1-[(3-methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
2111605-72-0 95%
10g
$4545.0 2023-10-27
Enamine
EN300-1111018-1g
1-[(3-methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
2111605-72-0 95%
1g
$1057.0 2023-10-27
Enamine
EN300-1111018-5g
1-[(3-methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
2111605-72-0 95%
5g
$3065.0 2023-10-27
Enamine
EN300-1111018-1.0g
1-[(3-methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
2111605-72-0
1g
$1414.0 2023-06-10
Enamine
EN300-1111018-0.5g
1-[(3-methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
2111605-72-0 95%
0.5g
$1014.0 2023-10-27

Additional information on 1-(3-methylpyrazin-2-yl)methyl-1H-1,2,4-triazol-3-amine

Professional Introduction to 1-(3-methylpyrazin-2-yl)methyl-1H-1,2,4-triazol-3-amine (CAS No. 2111605-72-0)

1-(3-methylpyrazin-2-yl)methyl-1H-1,2,4-triazol-3-amine is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2111605-72-0, belongs to a class of heterocyclic organic molecules that exhibit a unique combination of structural and functional properties. The molecular structure of this compound features a triazole ring system appended with a methylpyrazine moiety, which contributes to its distinctive chemical behavior and potential biological activity.

The synthesis and characterization of 1-(3-methylpyrazin-2-yl)methyl-1H-1,2,4-triazol-3-amine have been subjects of extensive study due to its promising applications in medicinal chemistry. The presence of the triazole ring, known for its stability and versatility in drug design, alongside the methylpyrazine substituent, which introduces additional functional groups for interaction with biological targets, makes this compound a valuable candidate for further exploration.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the unique properties of heterocyclic compounds. The triazole moiety, in particular, has been extensively investigated for its role in various pharmacological applications. For instance, it has been incorporated into antiviral and anticancer agents due to its ability to modulate enzyme activity and interfere with pathogenic processes. The methylpyrazine component further enhances the compound's potential by providing additional sites for chemical modification and functionalization.

One of the most compelling aspects of 1-(3-methylpyrazin-2-yl)methyl-1H-1,2,4-triazol-3-amine is its potential as a scaffold for drug discovery. The combination of the triazole and methylpyrazine rings creates a versatile platform that can be modified to target specific biological pathways. This flexibility has led to its incorporation into numerous lead compounds that are being evaluated in preclinical studies. The compound's ability to interact with biological systems in multiple ways makes it an attractive candidate for developing drugs with broad therapeutic profiles.

The chemical properties of 1-(3-methylpyrazin-2-yl)methyl-1H-1,2,4-triazol-3-amine also make it an interesting subject for material science applications. The compound's stability under various conditions and its ability to form stable complexes with other molecules suggest potential uses in catalysis and material design. Furthermore, its solubility characteristics can be tailored through structural modifications, making it suitable for formulation into diverse pharmaceutical forms.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 1-(3-methylpyrazin-2-yl)methyl-1H-1,2,4-triazol-3-amine with greater accuracy. These computational models have helped identify key structural features that contribute to its interactions with biological targets. This approach has accelerated the drug discovery process by allowing researchers to prioritize compounds based on their predicted efficacy and safety profiles.

The synthesis of 1-(3-methylpyrazin-2-yl)methyl-1H-1,2,4-triazol-3-amines involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to optimize yield and purity. These techniques include transition metal-catalyzed reactions and flow chemistry methods, which have significantly improved the efficiency of producing complex molecules like this one.

In conclusion, 1-(3-methylpyrazinylmethyl)-lH-l,l,Z-triazol-lll-amine (CAS No. 2111605-72-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile functional groups make it a promising candidate for developing new therapeutic agents. Ongoing research continues to uncover new applications for this compound, highlighting its importance in both academic and industrial settings.

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